Functional Agonist Potency at h5-HT1B Receptor: Alniditan vs. Sumatriptan
In a direct head-to-head functional assay measuring inhibition of forskolin-stimulated adenylyl cyclase in HEK 293 cells expressing the cloned human 5-HT1B receptor, alniditan dihydrochloride demonstrated an IC50 of 1.7 nM, whereas sumatriptan required an IC50 of 20 nM to achieve the same effect [1]. The receptor expression level (Bmax) was 740 fmol mg⁻¹ protein, and both compounds acted as full agonists. This direct comparison yielded a 10-fold potency advantage for alniditan at the h5-HT1B receptor, a key therapeutic target for antimigraine efficacy.
| Evidence Dimension | Functional agonist potency (IC50) at cloned human 5-HT1B receptor |
|---|---|
| Target Compound Data | IC50 = 1.7 nM |
| Comparator Or Baseline | Sumatriptan: IC50 = 20 nM |
| Quantified Difference | Alniditan is approximately 10-fold more potent than sumatriptan (IC50 ratio = 11.8) |
| Conditions | HEK 293 cells expressing h5-HT1B receptor (Bmax = 740 fmol mg⁻¹ protein); inhibition of forskolin-stimulated adenylyl cyclase |
Why This Matters
Researchers requiring maximal 5-HT1B receptor activation at lower compound concentrations should prioritize alniditan over sumatriptan to achieve equivalent receptor occupancy with reduced compound consumption and potential off-target exposure.
- [1] Lesage AS, Wouters R, Van Gompel P, Heylen L, Vanhoenacker P, Haegeman G, Luyten WH, Leysen JE. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines. Br J Pharmacol. 1998 Apr;123(8):1655-65. View Source
